Ethyl (2E)-2-({2-[N-(2,5-dimethoxyphenyl)benzenesulfonamido]acetamido}imino)cyclopentane-1-carboxylate
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Overview
Description
Ethyl (2E)-2-({2-[N-(2,5-dimethoxyphenyl)benzenesulfonamido]acetamido}imino)cyclopentane-1-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound features a cyclopentane ring, an ethyl ester group, and a sulfonamide moiety, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (2E)-2-({2-[N-(2,5-dimethoxyphenyl)benzenesulfonamido]acetamido}imino)cyclopentane-1-carboxylate typically involves multiple steps:
Formation of the Cyclopentane Ring: The cyclopentane ring can be synthesized through a Diels-Alder reaction, where a diene reacts with a dienophile under heat.
Introduction of the Ethyl Ester Group: The ethyl ester group can be introduced via esterification, where an alcohol reacts with a carboxylic acid in the presence of an acid catalyst.
Attachment of the Sulfonamide Moiety: The sulfonamide group can be attached through a sulfonation reaction, where a sulfonyl chloride reacts with an amine.
Final Assembly: The final compound is assembled through a series of condensation reactions, where the intermediate products are combined under specific conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the sulfonamide moiety is oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol, altering the compound’s properties.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens and nitrating agents.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated and nitrated aromatic compounds.
Scientific Research Applications
Ethyl (2E)-2-({2-[N-(2,5-dimethoxyphenyl)benzenesulfonamido]acetamido}imino)cyclopentane-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl (2E)-2-({2-[N-(2,5-dimethoxyphenyl)benzenesulfonamido]acetamido}imino)cyclopentane-1-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The pathways involved can include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
Ethyl (2E)-2-({2-[N-(2,5-dimethoxyphenyl)benzenesulfonamido]acetamido}imino)cyclohexane-1-carboxylate: Similar structure but with a cyclohexane ring.
Methyl (2E)-2-({2-[N-(2,5-dimethoxyphenyl)benzenesulfonamido]acetamido}imino)cyclopentane-1-carboxylate: Similar structure but with a methyl ester group.
Uniqueness
This compound is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C24H29N3O7S |
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Molecular Weight |
503.6 g/mol |
IUPAC Name |
ethyl (2E)-2-[[2-[N-(benzenesulfonyl)-2,5-dimethoxyanilino]acetyl]hydrazinylidene]cyclopentane-1-carboxylate |
InChI |
InChI=1S/C24H29N3O7S/c1-4-34-24(29)19-11-8-12-20(19)25-26-23(28)16-27(35(30,31)18-9-6-5-7-10-18)21-15-17(32-2)13-14-22(21)33-3/h5-7,9-10,13-15,19H,4,8,11-12,16H2,1-3H3,(H,26,28)/b25-20+ |
InChI Key |
YISMHKFMFQFXHM-LKUDQCMESA-N |
Isomeric SMILES |
CCOC(=O)C\1CCC/C1=N\NC(=O)CN(C2=C(C=CC(=C2)OC)OC)S(=O)(=O)C3=CC=CC=C3 |
Canonical SMILES |
CCOC(=O)C1CCCC1=NNC(=O)CN(C2=C(C=CC(=C2)OC)OC)S(=O)(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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